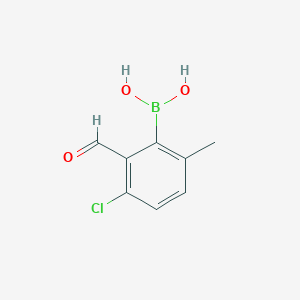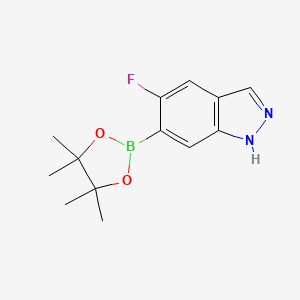
3-Chloro-2-formyl-6-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-formyl-6-methylphenylboronic acid (3C2F6MPA) is a boronic acid derivative that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 220.58 g/mol. 3C2F6MPA has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent in the synthesis of drugs. It has also been used as a fluorescent probe for the detection of biological molecules.
Scientific Research Applications
3-Chloro-2-formyl-6-methylphenylboronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent in the synthesis of drugs. It has also been used as a fluorescent probe for the detection of biological molecules.
Mechanism of Action
3-Chloro-2-formyl-6-methylphenylboronic acid is a boronic acid derivative that binds to anionic molecules, such as carboxylates, phosphates, and sulfates. This binding results in the formation of a boron-oxygen bond, which can be used to stabilize the molecule or to catalyze a reaction.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of enzymes, to study the binding of small molecules to proteins, and to study the effects of drugs on cells.
Advantages and Limitations for Lab Experiments
3-Chloro-2-formyl-6-methylphenylboronic acid has several advantages for laboratory experiments. It is a stable compound that can be stored at room temperature and it is relatively inexpensive. However, it is a relatively slow-acting boronic acid, so it may not be suitable for some applications.
Future Directions
Future research on 3-Chloro-2-formyl-6-methylphenylboronic acid may include the development of new synthesis methods, the development of new applications, and the investigation of the effects of this compound on other biological systems. Additionally, further research may be conducted to explore the potential of this compound as a therapeutic agent.
Synthesis Methods
3-Chloro-2-formyl-6-methylphenylboronic acid can be synthesized by a two-step reaction. The first step involves the reaction of 3-chloro-2-formylphenol with methylmagnesium bromide to form 3-chloro-2-formyl-6-methylphenol. This is followed by the reaction of the intermediate with boron trifluoride etherate to form this compound.
properties
IUPAC Name |
(3-chloro-2-formyl-6-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGOIICJSBDSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C=O)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














